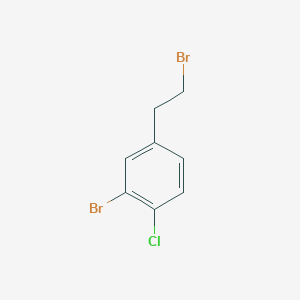
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-chlorobenzene. This can be achieved through the following steps:
Starting Material: 4-(2-bromoethyl)-1-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles, such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms, yielding the parent benzene compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include benzoic acid derivatives.
Reduction: The major product is the parent benzene compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter the oxidation state of the substituents on the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of a bromoethyl group.
2-Bromo-4-chlorobenzene: Lacks the bromoethyl substituent.
4-(2-Bromoethyl)-1-chlorobenzene: Lacks the additional bromine atom on the benzene ring.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the bromoethyl substituent. This combination of substituents imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7Br2Cl |
|---|---|
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
Clave InChI |
JZUZMCUGKYVUMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCBr)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


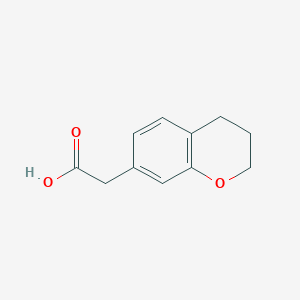
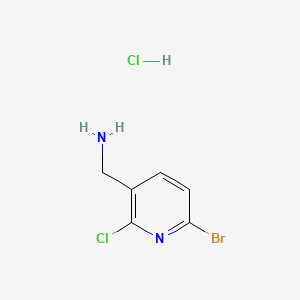
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
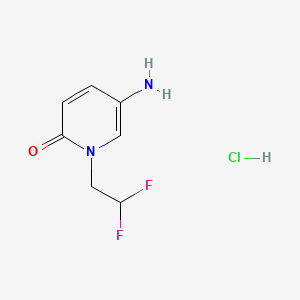
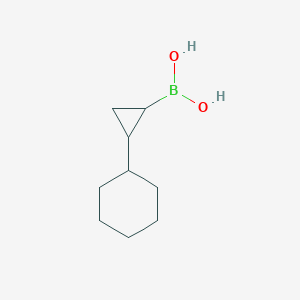
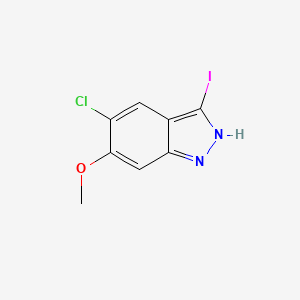

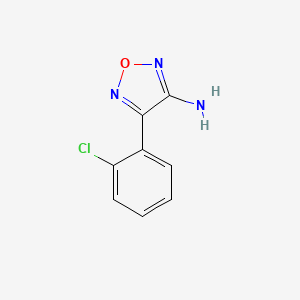
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
